molecular formula C13H8N4O3 B1665628 Tyrphostin A51 CAS No. 122520-90-5

Tyrphostin A51

Cat. No. B1665628
M. Wt: 268.23 g/mol
InChI Key: JKNOYWVMHPMBEL-UNXLUWIOSA-N
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Description

Tyrphostin A51 is a small molecule inhibitor of epidermal growth factor (EGF) receptor kinase function . It associates with the substrate subsite of the protein tyrosine kinase (PTK) domain . It is involved in cell proliferation and differentiation .


Synthesis Analysis

Tyrphostin A51 has been used to study the inhibition of rat hepatic leptin 1 . It has been shown to have differential effects on human bone cell proliferation as compared with differentiation . It has also been demonstrated that Tyrphostin A51 can synthesize selective tyrosine kinase inhibitors .


Molecular Structure Analysis

The molecular formula of Tyrphostin A51 is C13H8N4O3 . Its molecular weight is 268.23 g/mol . The IUPAC name is (3Z)-2-amino-4-(3,4,5-trihydroxyphenyl)buta-1,3-diene-1,1,3-tricarbonitrile .


Physical And Chemical Properties Analysis

Tyrphostin A51 is a small molecule inhibitor of epidermal growth factor (EGF) receptor kinase function . More detailed physical and chemical properties are not available in the search results.

Scientific Research Applications

1. Impact on Bone Cell Proliferation and Differentiation

Tyrphostin A51 has been shown to significantly affect bone cell proliferation and differentiation. A study by Yoon et al. (1998) highlighted that Tyrphostin A51 caused a dose-dependent inhibition of basal proliferation in human bone cells and increased basal alkaline phosphatase activity and collagen synthesis, indicating its potential role in influencing bone cell growth and development (Yoon, Chen, Baylink, & Lau, 1998).

2. Neuroprotective Effects Against Oxidative Stress

Sagara et al. (2002) found that tyrphostins, including A51, protect neuronal cells from oxidative stress-induced nerve cell death. This protection is achieved through multiple mechanisms, such as acting as antioxidants, mitochondrial uncouplers, and increasing cellular glutathione levels. This research suggests tyrphostins' potential in treating neurodegenerative diseases (Sagara, Ishige, Tsai, & Maher, 2002).

3. Influence on Protein Methylation

Lipson and Clarke (2007) investigated the impact of Tyrphostin A51on protein methylation in mammalian cytosol. They discovered that Tyrphostin A51 stimulates the transfer of methyl groups from S-adenosylmethionine to proteins. This suggests that Tyrphostin A51 could be influencing protein methylation pathways, potentially impacting a variety of cellular processes (Lipson & Clarke, 2007).

4. Role in Cancer Cell Growth Inhibition

Research has indicated that Tyrphostins, including A51, can inhibit the growth of various cancer cells. Gillespie et al. (1993) found that tyrphostins inhibited EGF and serum-stimulated DNA synthesis in pancreatic cancer cell lines, suggesting their potential as therapeutic agents in cancer treatment (Gillespie, Dye, Schachter, & Guillou, 1993).

5. Modulation of Cellular Signal Transduction

Tyrphostin A51 has been shown to modulate various aspects of cellular signal transduction. For instance, studies indicate its role in inhibiting protein tyrosine kinase activity, which is crucial for multiple cellular processes including cell growth and differentiation. This makes Tyrphostin A51 a valuable tool for studying signal transduction pathways in different cell types (Gazit, Osherov, Posner, Yaish, Poradosu, Gilon, & Levitzki, 1991)

Safety And Hazards

When handling Tyrphostin A51, it is advised to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye . Personal protective equipment and chemical impermeable gloves should be used . Ensure adequate ventilation and remove all sources of ignition . In case of accidental release, personnel should be evacuated to safe areas and people should be kept away from and upwind of spill/leak .

properties

IUPAC Name

(3Z)-2-amino-4-(3,4,5-trihydroxyphenyl)buta-1,3-diene-1,1,3-tricarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N4O3/c14-4-8(12(17)9(5-15)6-16)1-7-2-10(18)13(20)11(19)3-7/h1-3,18-20H,17H2/b8-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKNOYWVMHPMBEL-UNXLUWIOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1O)O)O)C=C(C#N)C(=C(C#N)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C=C(C(=C1O)O)O)/C=C(\C#N)/C(=C(C#N)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501017104
Record name (3Z)-2-Amino-4-(3,4,5-trihydroxyphenyl)buta-1,3-diene-1,1,3-tricarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501017104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tyrphostin A51

CAS RN

122520-90-5, 126433-07-6
Record name AG 183
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122520905
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tyrphostin A 51
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126433076
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (3Z)-2-Amino-4-(3,4,5-trihydroxyphenyl)buta-1,3-diene-1,1,3-tricarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501017104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
112
Citations
HK Yoon, K Chen, DJ Baylink, KHW Lau - Calcified tissue international, 1998 - Springer
… inhibits, and genistein stimulates basal and EGF-induced human bone cell proliferation, we speculate that there may be a group of tyrphostin A51-sensitive PTKs that mediate basal and …
Number of citations: 39 link.springer.com
AA Mongin, JM Reddi, C Charniga… - American Journal of …, 1999 - journals.physiology.org
… tyrphostin 23 and tyrphostin A51 inhibited the volume-… Significant inhibition by tyrphostin A51 at a concentration as … 23 was lower than that of tyrphostin A51, a finding that is consistent …
Number of citations: 70 journals.physiology.org
A Patlolla, K Ogihara, A Zubkov, K Aoki… - Brain Edema XI …, 2000 - Springer
… genistein and tyrphostin A51, two structurally different inhibitors, reduced the effect of … and tyrphostin A51 was probably not non-specific. The inhibitory effect of tyrphostin A51 in …
Number of citations: 7 link.springer.com
A Patlolla, K Ogihara, K Aoki, A Zubkov… - Biochemical and …, 1999 - Elsevier
… The participation of tyrosine kinases in the effect of hemolysate in fibroblasts was further supported by the effect of tyrosine kinase inhibitors genistein and tyrphostin A51. The …
Number of citations: 19 www.sciencedirect.com
M Tepel, M Echelmeyer, NN Orie, W Zidek - Kidney international, 2000 - Elsevier
… PMA-induced ROS was significantly reduced by tyrphostin A51 in lymphocytes from patients with end-stage renal failure and from healthy control subjects (each P < 0.01), indicating the …
Number of citations: 123 www.sciencedirect.com
HK Yoon, DJ Baylink, KHW Lau - American journal of nephrology, 2000 - karger.com
… Consequently, our findings that tyrphostin A51 and also erbstatin completely blocked the anabolic effects of PTP inhibitors (ie, PAO vanadate, and molybdate) are entirely consistent …
Number of citations: 12 karger.com
S Iwabuchi, LS Marton, JH Zhang - Journal of neurosurgery, 1999 - thejns.org
… The tyrosine kinase inhibitors genistein and tyrphostin A51 (administered at concentrations of 30 or 100 M) attenuated both phases of erythrocyte lysate–induced [Ca++]i elevation. …
Number of citations: 19 thejns.org
KI Lee, Y Park, SJ Park, JH Hwang, SJ Lee… - Bioorganic & medicinal …, 2006 - Elsevier
… In particular, compound11 was comparable to tyrphostin A51 and the most active from this series, it shows IC 50 values of 2.8 and 4.6 μM for EGFR and VEGFR2, respectively. While a …
Number of citations: 23 www.sciencedirect.com
SJ Lee, D Jeong, WK Park, JY Kong… - … Journal Devoted to …, 2010 - Wiley Online Library
… Emodin and a standard material, tyrphostin A51, showed similar inhibitory potency on Kit phosphorylation with IC50 of 4.85 μm and 5.02 μm, respectively. Contrast to emodin, aloe-…
Number of citations: 12 onlinelibrary.wiley.com
CN Tomes, CM Roggero, G De Blas, PM Saling… - Developmental …, 2004 - Elsevier
… Masking of phosphotyrosyl groups with a specific antibody or inhibition of tyrosine kinases with genistein, tyrphostin A47, and tyrphostin A51 prevent the acrosome reaction. By …
Number of citations: 76 www.sciencedirect.com

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